7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of this compound includes a fused bicyclic system with a methoxy group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.
Mechanism of Action
Target of Action
The primary targets of the compound “7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity . .
Mode of Action
As a derivative of imidazo[1,2-a]pyridine, it may share some of the biological activities of its parent compound, which include antimicrobial, antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects . .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with these ions in biological systems.
Pharmacokinetics
The compound’s molecular weight is 206.2 , which may influence its bioavailability and distribution within the body.
Result of Action
As a derivative of imidazo[1,2-a]pyridine, it may share some of the biological activities of its parent compound . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a sealed, dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . Moreover, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic profile of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain receptors, leading to downstream signaling events that alter cellular function . Changes in gene expression are also observed, as this compound can interact with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects can be observed, including cellular damage and organ toxicity. Threshold effects are also noted, where a specific dosage is required to achieve a therapeutic effect without causing toxicity.
Preparation Methods
The synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity .
Chemical Reactions Analysis
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes for the detection of metal ions.
Comparison with Similar Compounds
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a similar structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-Methylimidazo[1,2-a]pyridine: This compound lacks both the methoxy and carboxylic acid groups, making it less versatile in terms of chemical modifications and applications.
Properties
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)12-4-3-7(15-2)5-8(12)11-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOLPFINYLKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704521 | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854515-83-6 | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854515-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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